molecular formula C15H22O2 B14413236 8-(3-Methoxyphenyl)octanal CAS No. 83823-81-8

8-(3-Methoxyphenyl)octanal

Cat. No.: B14413236
CAS No.: 83823-81-8
M. Wt: 234.33 g/mol
InChI Key: NLTLYNPJRXZBRC-UHFFFAOYSA-N
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Description

8-(3-Methoxyphenyl)octanal is an organic compound characterized by the presence of a methoxyphenyl group attached to an octanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Methoxyphenyl)octanal can be achieved through several synthetic routes. One common method involves the epoxidation of cardanol, followed by hydrolysis to form diols, and finally an oxidative cleavage of these diols using sodium periodate . Another route includes the epoxidation, followed by the formation of β-hydroxy hydroperoxides with hydrogen peroxide, and a subsequent thermal cleavage .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the feasibility of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-(3-Methoxyphenyl)octanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 8-(3-Methoxyphenyl)octanoic acid.

    Reduction: 8-(3-Methoxyphenyl)octanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(3-Methoxyphenyl)octanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(3-Methoxyphenyl)octanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The methoxy group can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Methoxyphenyl)octanal is unique due to its specific structural features, including the position of the methoxy group and the length of the octanal chain. These features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

83823-81-8

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

8-(3-methoxyphenyl)octanal

InChI

InChI=1S/C15H22O2/c1-17-15-11-8-10-14(13-15)9-6-4-2-3-5-7-12-16/h8,10-13H,2-7,9H2,1H3

InChI Key

NLTLYNPJRXZBRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCCCCCCC=O

Origin of Product

United States

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